3beta-Hydroxypregna-5,17(20)-diene-16-one
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Overview
Description
3beta-Hydroxypregna-5,17(20)-diene-16-one is a steroidal compound with the molecular formula C21H30O2 and a molecular weight of 314.4617 . It is also known by other names such as δ16-Pregnenolone and 16-Dehydropregnenolone . This compound is part of the pregnane family and is characterized by its hydroxyl group at the 3-beta position and a double bond between the 17th and 20th carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxypregna-5,17(20)-diene-16-one typically involves the hydroxylation of pregnenolone derivatives. One common method includes the use of oxidizing agents to introduce the hydroxyl group at the 3-beta position . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3beta-Hydroxypregna-5,17(20)-diene-16-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or other oxidized derivatives.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as chromium trioxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
3beta-Hydroxypregna-5,17(20)-diene-16-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 3beta-Hydroxypregna-5,17(20)-diene-16-one involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors and modulate gene expression, leading to various biological effects. The hydroxyl group at the 3-beta position plays a crucial role in its activity, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pregnenolone: A precursor to various steroid hormones, similar in structure but lacking the double bond between the 17th and 20th carbon atoms.
Progesterone: Another steroid hormone with a similar backbone but different functional groups.
Dehydroepiandrosterone (DHEA): A steroid hormone with similar biological functions but different structural features.
Uniqueness
3beta-Hydroxypregna-5,17(20)-diene-16-one is unique due to its specific hydroxylation pattern and double bond configuration. These structural features confer distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
17401-12-6 |
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Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17Z)-17-ethylidene-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C21H30O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4-5,14-15,17-18,22H,6-12H2,1-3H3/b16-4+/t14-,15+,17-,18-,20-,21+/m0/s1 |
InChI Key |
VKCBWKQXIOUPPP-OTJNBBMTSA-N |
Isomeric SMILES |
C/C=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC=C1C(=O)CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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